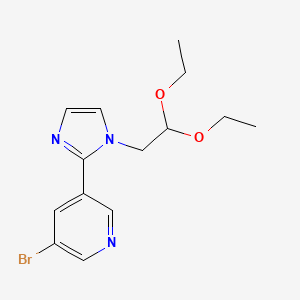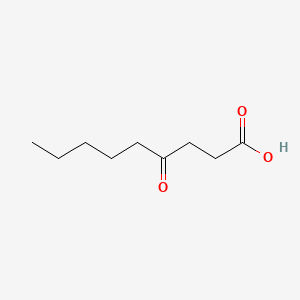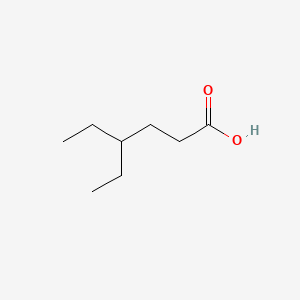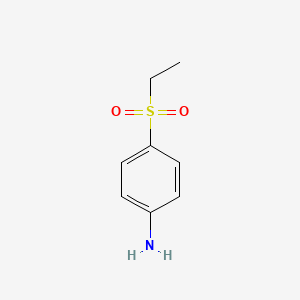
3-Bromo-5-(1-(2,2-diéthoxyéthyl)-1H-imidazol-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and an imidazole moiety
Applications De Recherche Scientifique
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal chemistry: As a building block for the synthesis of potential therapeutic agents.
Organic synthesis: Used in the construction of complex heterocyclic compounds.
Material science:
Mécanisme D'action
- Suzuki–Miyaura (SM) Coupling : This compound may participate in the SM cross-coupling reaction, which is a transition metal-catalyzed carbon–carbon bond-forming process .
- Transmetalation : During SM coupling, transmetalation occurs. Formally nucleophilic organic groups (such as boron-containing compounds) transfer from boron to palladium, leading to the formation of new carbon–carbon bonds .
- Oxidative Addition : The palladium catalyst becomes oxidized by donating electrons to form the new Pd–C bond with electrophilic organic groups .
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the imidazole ring: This can be achieved by reacting 2,2-diethoxyethylamine with glyoxal in the presence of ammonium acetate.
Bromination: The pyridine ring is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Coupling: The imidazole derivative is then coupled with the brominated pyridine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromo group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The imidazole ring can be oxidized or reduced under appropriate conditions.
Cross-coupling reactions: The compound can participate in Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Cross-coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Oxidized imidazole derivatives.
Cross-coupling: Biaryl or heteroaryl compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(1-(2,2-dimethoxyethyl)-1H-imidazol-2-yl)pyridine
- 3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)benzene
Uniqueness
3-Bromo-5-(1-(2,2-diethoxyethyl)-1H-imidazol-2-yl)pyridine is unique due to the presence of both a bromo-substituted pyridine ring and an imidazole moiety, which can confer distinct reactivity and binding properties compared to other similar compounds.
Propriétés
IUPAC Name |
3-bromo-5-[1-(2,2-diethoxyethyl)imidazol-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-3-19-13(20-4-2)10-18-6-5-17-14(18)11-7-12(15)9-16-8-11/h5-9,13H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJPUDQXIVTBHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CN=C1C2=CC(=CN=C2)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649983 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-55-9 |
Source


|
| Record name | 3-Bromo-5-[1-(2,2-diethoxyethyl)-1H-imidazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Azaspiro[5.5]undecan-6-ium bromide](/img/structure/B1294682.png)









